L-Cladinose

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

3758-45-0 |

|---|---|

Molekularformel |

C8H16O4 |

Molekulargewicht |

176.21 g/mol |

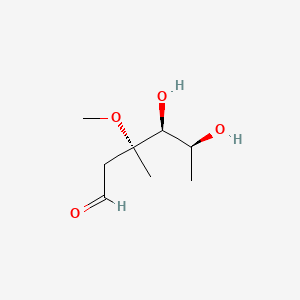

IUPAC-Name |

(3R,4S,5S)-4,5-dihydroxy-3-methoxy-3-methylhexanal |

InChI |

InChI=1S/C8H16O4/c1-6(10)7(11)8(2,12-3)4-5-9/h5-7,10-11H,4H2,1-3H3/t6-,7-,8+/m0/s1 |

InChI-Schlüssel |

AJSDVNKVGFVAQU-BIIVOSGPSA-N |

SMILES |

CC(C(C(C)(CC=O)OC)O)O |

Isomerische SMILES |

C[C@@H]([C@@H]([C@@](C)(CC=O)OC)O)O |

Kanonische SMILES |

CC(C(C(C)(CC=O)OC)O)O |

Synonyme |

cladinose |

Herkunft des Produkts |

United States |

Biosynthetic Pathways and Enzymatic Mechanisms of L Cladinose Biogenesis

Identification and Characterization of Biosynthetic Gene Clusters for L-Cladinose

The genes responsible for this compound biosynthesis are located within the erythromycin (B1671065) (ery) biosynthetic gene cluster. nih.govnih.gov This clustering of genes for a specific metabolic pathway is a common feature in bacteria. nih.gov

Role of ery Genes in Erythromycin Biosynthesis

The ery gene cluster in Saccharopolyspora erythraea contains all the necessary genetic information for the production of erythromycin A, including the synthesis of the polyketide core, the deoxysugars, and their subsequent attachment and modification. nih.govmdpi.com The genes are organized into several transcriptional units. nih.gov Specifically, the eryB and eryC genes are involved in the biosynthesis of the two deoxysugars, L-mycarose and D-desosamine, respectively. nih.govmdpi.com The final step in the formation of this compound from its precursor L-mycarose is catalyzed by the product of the eryG gene. asm.orgasm.org

The erythromycin biosynthetic gene cluster has also been identified and characterized in other microorganisms, such as Aeromicrobium erythreum. nih.gov While showing a high degree of similarity to the cluster in S. erythraea, some differences in gene content and organization exist. nih.gov For instance, a new gene, eryDI, encoding a thymidine (B127349) 5'-diphosphate-glucose synthase, was found to be essential for erythromycin biosynthesis in A. erythreum. nih.gov In another producing organism, Actinopolyspora erythraea, the ery gene cluster lacks the eryG gene, leading to the accumulation of erythromycin C, which contains L-mycarose instead of this compound. plos.org This highlights the critical role of eryG in the final methylation step to produce this compound. plos.org

Comparative Analysis with Other Deoxysugar Biosynthetic Pathways

The biosynthesis of this compound shares common early steps with many other deoxysugar pathways. nih.govucsd.edu Most deoxysugars found in natural products are derived from glucose-1-phosphate. nih.govnih.gov The initial steps typically involve the activation of glucose-1-phosphate to a nucleotide-diphosphate (NDP)-sugar, commonly TDP-D-glucose, by a nucleotidylyltransferase. nih.govnih.gov This is followed by the formation of a key intermediate, TDP-4-keto-6-deoxy-D-glucose, catalyzed by a 4,6-dehydratase. nih.govnih.gov

From this branch point, the pathways diverge to produce a wide array of deoxysugars through the action of specific tailoring enzymes, including epimerases, reductases, and methyltransferases. nih.govrsc.orgoup.com For example, the biosynthesis of TDP-L-rhamnose and TDP-6-deoxy-L-talose from TDP-4-keto-6-deoxy-D-glucose involves a series of epimerization and reduction steps catalyzed by distinct enzymes. researchgate.net Similarly, the formation of the sugar moiety of the antibiotic oleandomycin (B1677203), L-oleandrose, involves a different set of tailoring enzymes acting on a common precursor. asm.org The this compound pathway is distinguished by a C-3 methylation step, a feature not present in all deoxysugar biosynthetic pathways. nih.gov

Enzymology of this compound Formation from Precursors

The conversion of the initial precursor, glucose-1-phosphate, to the final product, this compound, is a multi-step process catalyzed by a series of specialized enzymes.

Substrate Specificity and Catalytic Mechanisms of Key Enzymes

The biosynthesis of deoxysugars begins with the enzyme TDP-glucose-4,6-dehydratase, which converts TDP-glucose into TDP-4-keto-6-deoxy-D-glucose. ucsd.eduwikipedia.org This enzyme belongs to the hydro-lyase family and utilizes a tightly bound NAD+ cofactor to transiently oxidize the substrate, facilitating the dehydration reaction. wikipedia.org

Following the formation of this key intermediate, a variety of reductases can act on the 4-keto group with different stereospecificities, leading to the formation of diverse deoxysugars. oup.com These NDP-4-keto-6-deoxyhexose reductases are crucial for generating the structural diversity observed in natural product glycosylation. oup.com For instance, different reductases can produce either TDP-L-rhamnose or TDP-6-deoxy-L-talose from the same TDP-4-keto-rhamnose intermediate. researchgate.net The formation of TDP-D-fucose and TDP-D-quinovose also involves specific C4-keto reductases. rsc.org The this compound pathway involves a 4-ketoreductase that acts on an intermediate derived from TDP-4-keto-6-deoxy-D-glucose. nih.gov

A defining step in this compound biosynthesis is the methylation of the hydroxyl group at the C-3 position of the L-mycarose moiety. asm.org This reaction is catalyzed by the enzyme EryG, an S-adenosyl-L-methionine (SAM)-dependent methyltransferase. asm.orgwikipedia.orguniprot.org SAM is a universal methyl group donor in biological systems, utilized by a vast family of methyltransferase enzymes. nih.govwikipedia.org

The EryG enzyme specifically methylates the 3"-hydroxyl group of the mycarosyl residue attached to the erythromycin macrolactone ring. wikipedia.org It can act on both erythromycin C (to produce erythromycin A) and erythromycin D (to produce erythromycin B). asm.orgwikipedia.org The absence or inactivation of the eryG gene results in the accumulation of the non-methylated precursors, erythromycin C and D. asm.orgplos.org The EryG methyltransferase is considered to catalyze the final step in the biosynthesis of erythromycin A. asm.orguniprot.org The manipulation of eryG expression has been explored as a strategy to improve the yield and purity of erythromycin A in industrial fermentations. asm.org

Glycosyltransferases for Macrolactone Attachment (e.g., EryBV)

The final step in incorporating this compound into the erythromycin structure is its attachment to the macrolactone aglycone. This crucial reaction is catalyzed by a glycosyltransferase. In the erythromycin-producing bacterium Saccharopolyspora erythraea, the enzyme responsible is EryBV. nih.govmicrobiologyresearch.org EryBV is a glycosyltransferase that attaches the this compound moiety from the activated sugar donor, TDP-L-cladinose, to the C-3 hydroxyl group of the 6-deoxyerythronolide B (6-dEB) macrolactone. researchgate.net This enzymatic step is a critical part of the "tailoring" phase of macrolide biosynthesis, which modifies the core polyketide structure to create the final, biologically active antibiotic. plos.org

EryBV belongs to the GT-1 family of glycosyltransferases and functions with an inverting mechanism, typical of a direct displacement S(N)2-like reaction. nih.gov The enzyme demonstrates high specificity for both the TDP-L-cladinose donor and the macrolactone acceptor, ensuring the correct sugar is attached at the proper location. nih.gov This specificity is vital for the antibiotic's activity, as the this compound sugar is essential for proper binding to the bacterial ribosome. nih.govmdpi.com The deletion of the eryBV gene results in a failure to attach the sugar, leading to the accumulation of the aglycone precursor and a loss of antibiotic production. researchgate.net

| Enzyme | Gene | Organism | Function | Substrates | Product |

| Erythronolide mycarosyltransferase | eryBV | Saccharopolyspora erythraea | Attaches the deoxysugar to the macrolactone ring. nih.govuniprot.org | TDP-L-cladinose, 6-deoxyerythronolide B | 3-O-α-L-cladinosyl-6-deoxyerythronolide B |

Insights into Regioselective and Stereoselective Transformations

The biosynthesis of this compound is a prime example of the precision of enzymatic catalysis, where each transformation is strictly controlled for both regioselectivity (the specific position of the reaction) and stereoselectivity (the specific 3D orientation of the atoms). nih.gov This control ensures the production of a single, biologically active isomer from numerous possibilities.

The pathway begins with TDP-D-glucose, which undergoes a series of enzymatic modifications. Key enzymes in the pathway demonstrate remarkable specificity. For instance, the C-3' methylation is catalyzed by a specific S-adenosylmethionine (SAM)-dependent methyltransferase. nih.govresearchgate.net Subsequent steps, including ketoreduction and epimerization, are also catalyzed by enzymes that yield products with a defined stereochemistry. nih.govresearchgate.net For example, the reduction of the C-4' keto group by a ketoreductase is highly stereospecific. nih.gov This precise control at each step is fundamental; even minor changes, such as the conformation of the sugar (e.g., a ¹C₄ chair for this compound versus a ⁴C₁ for its D-isomer), can drastically affect the biological activity of the final macrolide antibiotic. The entire biosynthetic process, from the initial precursor to the final attachment, relies on this enzymatic precision to build the complex architecture of this compound. acs.org

Metabolic Engineering and Synthetic Biology Approaches to this compound Production

Strategies for Enhanced Biosynthetic Yields

Metabolic engineering aims to optimize microbial strains for the overproduction of desired compounds. nih.govmdpi.com For erythromycin, strategies often target the precursor supply for both the polyketide backbone and the deoxysugar moieties. One successful approach is to block competing metabolic pathways. For example, deleting the mutB gene, which is part of the methylmalonyl-CoA catabolic pathway, has been shown to increase the pool of precursors available for erythromycin biosynthesis, leading to a significant increase in yield. researchgate.net

Another key strategy is the overexpression of rate-limiting enzymes or entire pathways. Enhancing the expression of genes involved in the early stages of deoxysugar synthesis can increase the flux towards TDP-L-cladinose. researchgate.net Furthermore, optimizing the supply of essential cofactors, such as S-adenosyl methionine (SAM) required for methylation steps, by overexpressing genes like metK (SAM synthetase), has also proven effective in boosting the production of macrolides. mdpi.com These rational engineering approaches, often guided by metabolic flux analysis, allow for the targeted modification of host strains to achieve higher productivity. nih.gov

| Strategy | Target Gene/Pathway | Effect | Outcome |

| Block Competing Pathways | mutB (methylmalonyl-CoA mutase) | Increased methylmalonyl-CoA pool. researchgate.net | 1.6-fold increase in erythromycin production. researchgate.net |

| Precursor Supply Enhancement | metK (SAM synthetase) | Increased availability of methyl donor. mdpi.com | Enhanced production of various macrolides. mdpi.com |

| Precursor Feeding | n-propanol supplementation | Increased propionyl-CoA pool. researchgate.net | 45% increase in erythromycin titer. researchgate.net |

Diversification of this compound through Pathway Engineering

Beyond improving yields, pathway engineering offers powerful tools for generating novel macrolide structures with potentially improved properties, a field known as combinatorial biosynthesis or glycodiversification. nih.govresearchgate.net This involves mixing and matching genes from different biosynthetic pathways to create new chemical entities.

One major approach is to alter the glycosylation pattern of the macrolide. The substrate promiscuity of many glycosyltransferases, including EryBV, allows them to sometimes accept alternative sugar donors or aglycone acceptors. nih.gov By expressing heterologous glycosyltransferase genes in an erythromycin-producing host, or by engineering the specificity of EryBV, novel sugar moieties can be attached to the macrolactone core. researchgate.net

Furthermore, the this compound biosynthetic pathway itself can be engineered to produce structural analogs of the sugar. Inactivating or modifying the enzymes responsible for methylation or other tailoring steps can lead to the synthesis of novel cladinose (B132029) derivatives. researchgate.netresearchgate.netnih.govnih.gov For instance, deleting the eryBV gene and expressing a heterologous hydroxylase gene (pikC) in S. erythraea led to the production of 5-O-desosaminyl erythronolide A, a key precursor for the synthesis of ketolides, a newer generation of macrolide antibiotics. researchgate.net These engineered pathways provide a platform to generate libraries of novel macrolides for screening and development of new therapeutic agents. nih.govresearchgate.net

Total Synthesis and Advanced Stereoselective Methodologies for L Cladinose and Its Precursors

Retrosynthetic Strategies Employed for L-Cladinose Synthesis

Retrosynthetic analysis is a foundational technique in planning the synthesis of complex molecules like this compound. nptel.ac.ind-nb.inforesearchgate.net It involves a process of deconstruction, where the target molecule is broken down into simpler, commercially available, or easily synthesized precursors. scitepress.orgyoutube.comyoutube.com

Disconnection Approaches at Key Glycosidic Linkages

The most logical retrosynthetic disconnection for a glycoside such as this compound is at the glycosidic bond, which links the sugar to the aglycone (the non-sugar portion of the molecule). In the context of macrolide synthesis, this bond is the primary target for disconnection. Synthetic strategies for erythromycin (B1671065), for which this compound is a constituent, showcase two main approaches stemming from this initial disconnection:

Late-Stage Glycosylation: In what can be considered a classical approach, the complex macrocyclic aglycone is synthesized first. The this compound moiety, prepared separately, is then attached to the aglycone in a later step of the synthesis. researchgate.net This strategy was adopted in early total syntheses of erythromycin B, where the cladinose (B132029) and desosamine (B1220255) sugars were sequentially added to the pre-formed macrocyclic lactone. researchgate.net The advantage of this approach is that the sensitive sugar does not have to endure the potentially harsh conditions required for the construction of the macrolide core. However, a significant drawback is the potential for failure at a very late stage, where large quantities of advanced intermediates are at risk. acs.org

Strategic Management of Stereocenters

This compound possesses multiple stereocenters, including a challenging quaternary stereocenter at the C3 position. The strategic control of these centers is paramount for a successful synthesis. Key methods include:

Enantioselective Desymmetrization: One effective strategy involves the desymmetrization of a prochiral or meso compound to install a key stereocenter. A practical synthesis of this compound was achieved using an enantioselective desymmetrizing monobenzoylation of a 2-substituted glycerol (B35011) derivative. thieme-connect.comresearchgate.net This reaction, catalyzed by an imine-CuCl2 complex, efficiently established the tertiary alcohol functionality at the C3 position with high enantioselectivity, setting the stage for the subsequent construction of the pyranose ring. thieme-connect.comresearchgate.net

Substrate-Controlled Diastereoselectivity: In many syntheses, pre-existing stereocenters in a synthetic intermediate are used to direct the stereochemical outcome of subsequent reactions. For instance, the stereoselective addition of a methyl anion to a C3-carbonyl group of an anhydro-thio-hexopyranoside intermediate has been used to construct the C3 stereocenter of this compound and its epimer with high control. researchgate.net Similarly, reactions on precursors derived from chiral starting materials often rely on the inherent chirality of the molecule to guide the formation of new stereocenters.

The careful planning of the sequence of reactions to create each stereocenter, leveraging both catalyst- and substrate-controlled methods, is a hallmark of modern synthetic approaches to this compound.

Chiral Pool Synthesis of this compound and its Enantiomers

Chiral pool synthesis is an efficient strategy that utilizes readily available, enantiomerically pure natural products as starting materials. wikipedia.orgbuchler-gmbh.comwordpress.com This approach leverages the "ready-made" chirality of natural compounds like amino acids, terpenes, and carbohydrates to avoid the need for de novo asymmetric synthesis or chiral resolution. wikipedia.orgnumberanalytics.com

Utilization of Naturally Occurring Chiral Starting Materials

Carbohydrates are particularly suitable starting materials for the synthesis of other sugars like this compound due to their inherent chirality and dense functionalization. numberanalytics.com Several syntheses have capitalized on this strategy.

| Starting Material | Synthetic Target/Fragment | Key Transformation | Reference(s) |

| Ethyl (S)-lactate | Methyl 3-O-(triethylsilyl)-3-methyl-2,6-dideoxy-L-tibo-hexopyranoside | Versatile alkene intermediate formation | researchgate.net |

| L-rhamnose | Glycoside moiety of erythromycin | Multi-step stereoselective reactions | numberanalytics.com |

| L-tartaric acid | Fragment for seimatopolide A | (R)-CBS-mediated stereoselective keto reduction | researchgate.net |

| D-glucose | D-desosamine (for erythromycin) | Multi-step conversion | nih.govrsc.org |

Ethyl (S)-lactate: An inexpensive and readily available chiral building block, ethyl (S)-lactate has been used as the starting point for a convenient synthesis of key precursors to this compound. researchgate.net

L-rhamnose: The synthesis of the glycoside moiety of the antibiotic erythromycin, which contains this compound, has been accomplished using the carbohydrate L-rhamnose as the chiral starting material. numberanalytics.com

Other Chiral Precursors: While not always directly leading to this compound itself, related strategies highlight the power of this approach. For example, D-glucose is a common starting material for the synthesis of D-desosamine, the other sugar in erythromycin A. nih.govrsc.org L-tartaric acid has been employed to synthesize chiral fragments of other complex natural products, demonstrating its utility as a chiral pool source. researchgate.net

Asymmetric Synthetic Techniques for De Novo this compound Construction

In contrast to the chiral pool approach, de novo synthesis builds the chiral molecule from achiral or racemic precursors using asymmetric reactions to introduce the required stereocenters. wordpress.com Catalytic enantioselective reactions are particularly powerful tools in this regard. rsc.orgasymchem.com

Enantioselective Aldol (B89426) Reactions for Carbon-Carbon Bond Formation

The aldol reaction is one of the most powerful methods for forming carbon-carbon bonds while simultaneously creating up to two new stereocenters. nih.gov Its application in a stereoselective manner has been pivotal in the de novo synthesis of this compound. nih.govacs.org

A notable de novo synthesis of this compound utilized a stereoselective aldol reaction between the lithium enolate of methyl 2-methoxypropanoate and (S)-2-(phenyl-methoxy)propanal. nih.gov This key reaction established the carbon backbone with the correct stereochemistry. The initial β-hydroxy ester product was then converted into this compound through a sequence of further transformations. nih.gov

Further research has explored kinetic aldol condensations of α-keto amides. These reactions, when coupled with nucleophilic additions, have produced diol or monoprotected triol amides with high stereoselectivity, which were then successfully elaborated into the methyl glycosides of (-)-cladinose. researchgate.netacs.orgsemanticscholar.org

The following table summarizes key findings in the application of aldol reactions for this compound synthesis:

| Aldol Donor | Aldol Acceptor | Key Outcome | Reference(s) |

| Lithium enolate of methyl 2-methoxypropanoate | (S)-2-(phenyl-methoxy)propanal | Formation of β-hydroxy ester precursor to this compound | nih.gov |

| α-Keto amides | N/A (Kinetic aldol condensation) | Stereoselective formation of diol/triol amides | researchgate.netacs.org |

| Bis-silylketene acetal | (S)-2-(phenyl-methoxy)propanal | Production of β-hydroxy acid, inverted via β-lactone | nih.gov |

These asymmetric methods provide a powerful and flexible route for constructing this compound and its analogs from simple, achiral building blocks, offering an important alternative to chiral pool strategies.

Catalytic Asymmetric Reductions and Oxidations

The precise arrangement of stereocenters in this compound necessitates the use of powerful and selective catalytic asymmetric reactions. These methods introduce chirality into achiral or prochiral precursors with a high degree of enantioselectivity, guided by a chiral catalyst. libretexts.org

Key strategies in the oxidation of alkenes to form chiral epoxides or diols are central to building the carbohydrate backbone. wikipedia.org The Sharpless asymmetric dihydroxylation and epoxidation reactions, for instance, are instrumental in generating desired stereocenters in complex syntheses. researchgate.net Another significant method is the Shi epoxidation, which utilizes a fructose-derived organocatalyst to effectively epoxidize alkenes with excellent selectivity. The Jacobsen epoxidation, employing a manganese-salen complex, represents another cornerstone in the asymmetric epoxidation of alkenes. wikipedia.org

In the context of this compound synthesis, enantioselective desymmetrization of meso-diols has been used effectively. For instance, the monobenzoylation of 2-propenylglycerol in the presence of imine-CuCl₂ catalysts can establish a key stereogenic center with high enantiomeric excess, serving as a foundational step for elaborating the rest of the sugar structure. researchgate.net

These catalytic methods are crucial for transforming simple, achiral starting materials into the chiral building blocks required for the total synthesis of this compound.

Table 1: Overview of Relevant Catalytic Asymmetric Oxidation Methods

| Method | Typical Catalyst/Reagents | Substrate Type | Transformation |

|---|---|---|---|

| Sharpless Asymmetric Dihydroxylation | Osmium Tetroxide, Chiral Ligand (e.g., DHQ₂-PHAL) | Alkenes | Alkene to Chiral Vicinal Diol |

| Sharpless Asymmetric Epoxidation | Titanium Isopropoxide, Diethyl Tartrate, t-BuOOH | Allylic Alcohols | Allylic Alcohol to Chiral Epoxy Alcohol |

| Jacobsen-Katsuki Epoxidation | Chiral Manganese-Salen Complex, NaOCl | Alkenes | Alkene to Chiral Epoxide |

| Shi Asymmetric Epoxidation | Fructose-derived Organocatalyst, Oxone or H₂O₂ | Alkenes (esp. trans) | Alkene to Chiral Epoxide |

| Enantioselective Desymmetrization | Imine-CuCl₂ Complex, Benzoyl Chloride | meso-Diols | meso-Diol to Chiral Monoester |

Chemoenzymatic Synthesis of this compound and its Intermediates

Chemoenzymatic synthesis leverages the high selectivity of enzymes for specific transformations within a classical organic synthesis framework. This approach is particularly valuable for carbohydrate chemistry, where the management of multiple similar functional groups (hydroxyls) is a significant challenge.

In the broader context of macrolide biosynthesis, glycosyltransferase enzymes are responsible for attaching sugar moieties to the aglycone core. This natural machinery can be harnessed for synthetic purposes. Engineered strains of bacteria, such as Streptomyces venezuelae, have been developed to produce a range of sugar moieties. umich.edu These mutant strains can then be supplied with chemically synthesized aglycones or macrolactams. The enzymatic apparatus within the organism, such as the DesVII/DesVIII glycosyltransferase system, recognizes the substrate and attaches a specific sugar, sometimes even an unnatural one. umich.edu

This strategy has been successfully used to generate novel glycosylated macrolactam analogues of antibiotics like YC-17, demonstrating the power of combining chemical synthesis of the core structure with enzymatic glycosylation to create diverse and potentially more effective therapeutic agents. umich.edu While this example focuses on the glycosylation step, the principle extends to the enzymatic synthesis of the sugar building blocks themselves, offering pathways that can be more efficient and stereoselective than purely chemical routes.

Glycosylation Methodologies for this compound Incorporation into Macrolactones

The formation of the glycosidic bond to attach this compound to the macrolactone (or aglycone) core is a critical and often challenging step in the total synthesis of macrolide antibiotics like erythromycin.

Stereoselective Glycosidation Reactions

Glycosidation involves the coupling of a glycosyl donor (an activated form of the sugar) with a glycosyl acceptor (the aglycone). The primary challenge is to control the stereochemistry at the anomeric center (C-1 of the sugar), forming either an α- or β-glycosidic linkage with high fidelity. The presence of this compound is significant for the biological activity of many macrolides, though its removal is a key feature in the development of ketolides to improve acid stability. researchgate.net

A common strategy involves activating a glycosyl donor, often a thioglycoside or a glycosyl halide, with a promoter. For instance, in a synthesis of a desmethyl telithromycin (B1682012) analogue, a desosamine sugar donor was activated with silver triflate (AgOTf) to glycosylate the C5 hydroxyl of the aglycone precursor. nih.gov This type of Lewis acid-promoted glycosylation is a standard and effective method. The specific choice of protecting groups on the sugar, the nature of the activating group at the anomeric position, and the reaction conditions all play a crucial role in determining the stereochemical outcome of the glycosidic bond formation. acs.org

Protecting Group Strategies in Complex Natural Product Synthesis

The synthesis of complex molecules like macrolides bearing this compound is impossible without a sophisticated strategy for the use of protecting groups. This compound itself has multiple hydroxyl groups, and the macrolactone aglycone is also heavily functionalized. Protecting groups are used to temporarily mask reactive functional groups, preventing them from interfering with reactions occurring at other sites in the molecule (chemoselectivity) and to direct reactions to a specific location (regioselectivity).

In a multi-step synthesis, different protecting groups must be chosen that can be removed under distinct conditions (orthogonality). A typical sequence might involve:

Protection of a primary alcohol: A bulky silyl (B83357) ether, such as tert-butyldimethylsilyl (TBS), is often used for its stability and selective introduction onto less sterically hindered hydroxyls. Reagents like TBSCl with imidazole (B134444) are standard. nih.gov

Protection of other alcohols: Benzyl (B1604629) (Bn) ethers are commonly used to protect hydroxyls. They are stable to a wide range of conditions but can be cleanly removed by catalytic hydrogenation (e.g., H₂/Pd-C), a process that does not affect silyl ethers. nih.gov

Anomeric protection/activation: The anomeric hydroxyl is often converted into a group suitable for glycosylation, such as a thiomethyl or thioethyl group, which can later be activated for the key glycosidation step.

The synthesis of a telithromycin analogue provides a clear example of this strategy, where TBSCl and imidazole were used for chemoselective protection of a primary hydroxyl, a benzyl group protected another, and these were managed orthogonally throughout the synthetic sequence leading up to macrocyclization and final deprotection steps. nih.gov

Table 2: Examples of Protecting Groups in Macrolide Synthesis

| Protecting Group | Abbreviation | Reagents for Introduction | Functionality Protected | Reagents for Removal |

|---|---|---|---|---|

| tert-Butyldimethylsilyl Ether | TBS | TBSCl, Imidazole | Primary/Secondary Alcohols | HF·Pyridine, TBAF, CSA |

| Benzyl Ether | Bn | BnBr, NaH | Alcohols | H₂, Pd/C |

| Benzyl Ester | - | BnOH, DCC | Carboxylic Acids | H₂, Pd/C |

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-propenylglycerol |

| Benzoyl chloride |

| Silver triflate (AgOTf) |

| tert-Butyldimethylsilyl chloride (TBSCl) |

| Imidazole |

| Benzyl bromide (BnBr) |

| Sodium hydride (NaH) |

| Hydrogen (H₂) |

| Palladium on carbon (Pd/C) |

| Hydrogen fluoride-pyridine (HF·Pyridine) |

| Tetrabutylammonium fluoride (B91410) (TBAF) |

| Camphorsulfonic acid (CSA) |

| Benzyl alcohol (BnOH) |

| Dicyclohexylcarbodiimide (DCC) |

| Osmium Tetroxide |

| Titanium Isopropoxide |

| Diethyl Tartrate |

| tert-Butyl hydroperoxide (t-BuOOH) |

| Sodium hypochlorite (B82951) (NaOCl) |

| Oxone |

| Hydrogen peroxide (H₂O₂) |

| YC-17 |

| Erythromycin |

| Telithromycin |

Chemical Modification and Analogue Synthesis of L Cladinose and Its Conjugates

Derivatization at Hydroxyl Groups of L-Cladinose

The hydroxyl groups on the this compound ring, particularly at the C-4″ and C-2′ positions (in the context of the parent macrolide), are primary targets for chemical modification. service.gov.uk Esterification and etherification are common strategies to introduce a variety of functionalities.

The synthesis of 4-O-acyl and 4-O-alkyl analogues of this compound, particularly within 16-membered macrolides, has been extensively explored to enhance biological activity and pharmacokinetic properties.

Esterification: The introduction of an acyl group at the 4-hydroxyl position (4"-OH in the macrolide) has yielded derivatives with improved therapeutic effects. Six derivatives of 16-membered macrolides featuring a 4-O-acyl-α-L-cladinose moiety were synthesized, demonstrating excellent therapeutic outcomes in animal models. researchgate.net For example, the 4”-acetyl ester of clarithromycin (B1669154) (CAM) has been synthesized and studied. service.gov.uk Research has shown that even minor modifications, such as the addition of a small acetyl group at the 4"-hydroxyl of cladinose (B132029), can significantly impact the molecule's interaction with the ribosome. nih.gov

Etherification: Alkylation of the 4"-hydroxyl group has also proven to be a successful strategy. The synthesis of 4-O-alkyl-L-cladinose analogues has been achieved through methods like glycosylation with 1-thio sugars and by successive alkylation of hydroxyl groups on mycarose (B1676882), a precursor to cladinose. jst.go.jpnih.gov These modifications can lead to potent derivatives with enhanced metabolic stability. For instance, the 3"-O-methyl-4"-O-(3-methylbutyl) derivative of leucomycin (B7888351) V showed high concentrations in serum after oral administration. jst.go.jp

The table below summarizes various ester and ether derivatives that have been synthesized.

| Derivative Type | Parent Macrolide | Modification Group | Reference |

| 4-O-Acyl | Midecamycin (B1676577) A1 | Acetyl, Propionyl, etc. | researchgate.net |

| 4-O-Acyl | Clarithromycin | Acetyl | service.gov.uk |

| 4-O-Acyl | Roxithromycin | Benzoyl | service.gov.uk |

| 4-O-Alkyl | Leucomycin V | 3-methylbutyl | jst.go.jp |

| 4-O-Alkyl | Various 16-membered | Various alkyl groups | nih.gov |

Achieving selective functionalization of the different hydroxyl groups on the this compound moiety is a significant chemical challenge due to their similar reactivity. The hydroxyls at the 4"- and 2'-positions (on the desosamine (B1220255) sugar) are the most accessible for chemical changes. service.gov.uk

Research indicates that because of the catalytic role of the dimethylamino group on the adjacent desosamine sugar, the 2'-hydroxyl position is often preferentially acylated over the 4"-hydroxyl of cladinose. service.gov.uk This inherent reactivity difference can be exploited or must be managed using protecting group strategies to achieve desired regioselectivity. For instance, in the synthesis of certain ketolides, the 2'-acetyl group on the cladinose is used as a protecting group and is later readily removed by stirring in methanol (B129727) to yield the final product.

Esterification and Etherification Strategies (e.g., 4-O-Acyl-L-cladinose, 4-O-Alkyl-L-cladinose)

Synthesis of this compound Analogues with Skeletal Modifications

Beyond derivatizing existing functional groups, more profound changes involve altering the fundamental skeleton of the this compound sugar.

Modifying the pyranose ring of this compound is a complex but potentially rewarding strategy for creating novel analogues. One of the key transformations explored is epimerization, which alters the stereochemistry at a specific carbon center.

Semisynthetic modifications of erythromycin (B1671065) A have included the epimerization of the C-4" hydroxyl group of the cladinose sugar. nih.gov This change in stereochemistry can significantly impact the biological profile of the resulting macrolide. In one study, a Barton–McCombie radical deoxygenation reaction on an azithromycin (B1666446) derivative led to an unexpected epimerization at the C-5" position of the cladinose sugar. nih.gov This inversion of stereochemistry resulted in a drastic conformational change of the cladinose moiety, which in turn reduced the hydrophobic interactions the sugar could form with the ribosome, reaffirming the importance of the native cladinose conformation for ribosomal binding. nih.gov

The introduction of heteroatoms, such as nitrogen, into the cladinose ring or as a direct replacement for a hydroxyl group can create aza-sugar analogues with unique properties. The synthesis of 4"-amino derivatives of azalides has been a key area of investigation. nih.gov

One approach involves the oxidation of the 4"-hydroxyl group to a ketone, which then serves as a versatile intermediate. researchgate.net This 4"-oxo derivative can be converted into an oxime and subsequently reduced to a 4"-amino group, or it can be transformed via an epoxide to a 4"-methylamino compound. researchgate.net A process has been patented for the reductive amination of the 4"-carbonyl function of an aza-macrolide's cladinose unit to produce these amine derivatives. google.com These modifications, creating C-4" modified aza-macrolides, have led to novel series of compounds with distinct stereochemistry and biological activity. nih.gov

Alterations to the Deoxysugar Ring Structure

Regioselective and Stereoselective Chemical Transformations of this compound within Parent Macrolides

Performing chemical transformations on the this compound moiety while it is attached to the large, complex macrolide aglycone requires high degrees of regioselectivity and stereoselectivity. The parent macrolide's conformation often influences the reactivity of the cladinose sugar.

The synthesis of 4-O-alkyl-L-cladinose analogues of 16-membered macrolides has been achieved efficiently by avoiding glycosylation steps and instead performing successive alkylations on a mycarose intermediate attached to the macrolide. jst.go.jp This process involves careful protection and deprotection of silyl (B83357) groups to direct the alkylation to the desired hydroxyl positions.

Furthermore, the cladinose moiety itself can direct the stereochemical outcome of reactions on the macrolide ring. In the synthesis of some macrolide derivatives, the remote cladinose group attached at the C-3 position was found to control the regioselectivity of a key [3+2] cycloaddition process on the macrolactone ring.

A notable stereoselective transformation is the epimerization at the C-4" position of the cladinose sugar in azalides, which has been a focus of semisynthetic modifications to create derivatives with improved antibacterial potency and pharmacokinetic profiles. nih.govjst.go.jp

Incorporation of this compound Analogues into Novel Macrolactone Scaffolds

The strategic incorporation of this compound analogues into new and existing macrolactone frameworks is a key area of research aimed at developing novel antibiotics with improved properties. This involves the synthesis of modified cladinose sugars and their subsequent attachment to various macrolide aglycones, as well as the generation of hybrid structures.

Research has demonstrated that modifications to the this compound moiety can significantly influence the antibacterial activity and pharmacokinetic profiles of macrolide antibiotics. For instance, the synthesis of 4-O-acyl and 4-O-alkyl-L-cladinose analogues has been a fruitful strategy for enhancing the therapeutic effects of 16-membered macrolides. nih.govmedchemexpress.com Six derivatives of 16-membered macrolides featuring a 4-O-acyl-alpha-L-cladinose neutral sugar were synthesized, with some showing excellent therapeutic effects and improved pharmacokinetics in mice compared to their natural mycarose-type counterparts. nih.gov The introduction of a methyl group at the 3''-hydroxyl group of midecamycin A1, for example, was found to boost its antibacterial activity. nih.gov

Similarly, the development of "macrolones" represents a significant advancement, where macrolide scaffolds are conjugated with other pharmacophores, such as quinolones. nih.gov One such approach involved creating a conjugate of an 8-a-lactam macrolide structure with ciprofloxacin, which exhibited enhanced activity against resistant strains of S. pneumoniae and S. pyogenes. nih.gov Further exploration of the 4" position on the cladinose sugar of azalides and other scaffolds has been prompted by the improved antibacterial activity of 4″-O-acyl-8a-lactam analogues containing aromatic substituents. nih.gov

In the realm of 14-membered macrolides, a pivotal development has been the creation of ketolides. This process involves the removal of the this compound sugar from position 3 of the erythromycin scaffold and its replacement with a keto group. acs.org Subsequent modifications to the macrolactone backbone have led to various series of ketolides, including 9-oxime, 11,12-carbamate, and 11,12-hydrazonocarbamate derivatives, which are highly potent against macrolide-resistant respiratory pathogens. acs.org

In a notable instance of unexpected reactivity, the synthesis of an azithromycin analogue resulted in the simultaneous 2'-deoxygenation of the desosamine sugar and an unforeseen epimerization at the 5"-position of the cladinose moiety. mdpi.com This novel scaffold, created through a one-pot two-step procedure, demonstrated a lack of antibacterial activity but retained in vivo anti-inflammatory properties. mdpi.com This change in stereochemistry on the cladinose sugar, causing it to flip into an inverted chair conformation, significantly altered the molecule's interaction with the bacterial ribosome. mdpi.com

The synthesis of these novel macrolactone scaffolds often involves complex chemical strategies. For example, the glycosylation with 1-thio sugars has been employed to create 4-O-alkyl-L-cladinose analogues of 16-membered macrolides. medchemexpress.com Another approach involves the regio- and stereoselective introduction of cladinose to replace mycarose in demycarosylcarbomycin B derivatives. researchgate.net

These research findings highlight the diverse strategies for incorporating this compound and its analogues into novel macrolactone scaffolds, leading to compounds with modified biological profiles.

Table of Research Findings on this compound Analogue Incorporation

| Macrolide Class | Modification Strategy | Key Findings | Reference |

| 16-membered macrolides | Synthesis of 4-O-acyl-L-cladinose analogues | Improved therapeutic effects and pharmacokinetics in mice. nih.gov | nih.gov |

| 16-membered macrolides | Introduction of a methyl group on the 3''-hydroxyl group of midecamycin A1 | Enhanced antibacterial activity. nih.gov | nih.gov |

| Hybrid Macrolides ("Macrolones") | Conjugation of an 8-a-lactam macrolide with ciprofloxacin | Enhanced activity against resistant S. pneumoniae and S. pyogenes. nih.gov | nih.gov |

| 14-membered macrolides (Ketolides) | Removal of this compound and introduction of a 3-keto group | High potency against macrolide-resistant respiratory pathogens. acs.org | acs.org |

| 15-membered macrolides (Azithromycin analogue) | Simultaneous 2'-deoxygenation and 5"-epimerization of cladinose | Abolished antibacterial activity, retained anti-inflammatory properties. mdpi.com | mdpi.com |

| 16-membered macrolides | Glycosylation with 1-thio sugars to create 4-O-alkyl-L-cladinose analogues | Resulted in nine novel derivatives with prolonged in vitro antibacterial activity in rat plasma. medchemexpress.com | medchemexpress.com |

Advanced Structural Analysis and Conformational Dynamics of L Cladinose Containing Molecules

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Elucidation.researchgate.netnih.gov

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive method for determining the detailed three-dimensional structure of molecules in solution. nih.govfoodandnutritionjournal.org It provides extensive information on chemical shifts, scalar (J) coupling constants, and through-space interactions via the Nuclear Overhauser Effect (NOE), which are fundamental for elucidating the stereochemistry and conformational dynamics of L-cladinose and its parent molecules. rsc.org

Assignment of Anomeric Configuration and Ring Conformation (e.g., Chair vs. Boat).researchgate.netpnas.org

The pyranose ring of a sugar like this compound can theoretically exist in various conformations, most commonly the stable "chair" forms or the more flexible "boat" or "skew-boat" forms. For this compound, both in its free state and when incorporated into macrolides, the chair conformation is predominantly observed. idexlab.comiucr.org Specifically, it adopts a ¹C₄ conformation, which is characteristic of L-sugars. pnas.org

The anomeric configuration (α or β) at the C1 position and the chair conformation are determined primarily through the analysis of proton (¹H) NMR spectra. The coupling constant (³J) between the anomeric proton (H1) and the adjacent proton (H2) is particularly informative. In an α-L-cladinose derivative, a small coupling constant is typically observed, while a large coupling constant would indicate a β-anomer with a trans-diaxial relationship between H1 and H2. oup.com For instance, in an azithromycin (B1666446) analogue, the axial position of H-1" in an inverted chair conformation was confirmed by a large coupling constant of 11.0 Hz. nih.gov The presence of a quartet for the H-1' proton and a large splitting constant for H-4' in this compound nucleosides has been used to confirm the C1 conformation of the sugar moiety. oup.com

The following table summarizes typical NMR parameters used to define the conformation of this compound.

Table 1: Representative ¹H and ¹³C NMR Data for this compound Conformation| Parameter | Typical Value/Observation | Structural Implication |

|---|---|---|

| ¹H NMR | ||

| ³J (H1, H2) | Small value (e.g., ~3-4 Hz) | Confirms α-anomeric configuration. |

| H4' Splitting | Large splitting constant | Indicates a C1 (chair) conformation. oup.com |

| NOE Contacts | Strong NOE between axial protons (e.g., H-4" and H-2"b) | Confirms chair conformation and relative stereochemistry. nih.gov |

| ¹³C NMR | ||

| C1 Chemical Shift | ~100-105 ppm | Characteristic of an anomeric carbon. |

Dynamic NMR for Conformational Equilibria

While the this compound sugar itself typically maintains a stable chair conformation, the larger macrolide ring to which it is attached can exhibit significant flexibility. idexlab.com Dynamic NMR (DNMR) techniques are employed to study molecules that exist in a state of rapid exchange between two or more conformations. bnmr-bg.com This is observed in certain erythromycin (B1671065) derivatives, where the 14-membered lactone ring undergoes a fast equilibrium between "folded-in" and "folded-out" conformations. These studies, which often involve analyzing spectra at different temperatures, reveal that the conformational preference of the macrolactone ring can be influenced by the solvent and temperature, while the cladinose (B132029) and desosamine (B1220255) sugars consistently adopt their usual chair forms. idexlab.com

X-ray Crystallography for Absolute Configuration and Solid-State Conformation.researchgate.netpnas.org

X-ray crystallography is an essential technique for the unambiguous determination of the three-dimensional structure of a molecule in the solid state. nih.gov It provides precise coordinates of each atom, allowing for the definitive assignment of both relative and absolute configuration of all stereogenic centers. mit.eduresearchgate.net For this compound-containing molecules, crystallographic studies have consistently confirmed that the sugar adopts a chair conformation in the solid state, corroborating the findings from NMR spectroscopy. iucr.org This method was critical in determining the absolute configuration of tylosin (B1662201) and the structure of other macrolides like protylonolide. capes.gov.br

Co-crystal Structures with Macromolecular Targets

A significant application of X-ray crystallography has been in solving the co-crystal structures of macrolide antibiotics bound to their biological target, the large ribosomal subunit. researchgate.netnih.gov These structures provide atomic-level insights into how these drugs function. The crystal structures reveal that the macrolide binds within the nascent peptide exit tunnel of the ribosome. researchgate.net

These studies have highlighted the specific role of the this compound moiety in the binding interaction. For example, the position of this compound can differ significantly from other sugars like L-oleandrose, a difference attributed to subtle changes in the macrolide backbone, such as the presence of a hydroxyl group at C6 in erythromycin that would sterically clash with the cladinose if it adopted the same position as oleandrose. pnas.org The cladinose sugar has been shown to be in a low-energy chair conformation both in its free state and when complexed with the ribosome. nih.gov Furthermore, co-crystal structures have been instrumental in understanding how modifications to the this compound ring affect binding and can help overcome antibiotic resistance. nih.gov

Circular Dichroism and Optical Rotatory Dispersion for Chiroptical Properties

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are spectroscopic techniques that provide information about the stereochemistry of chiral molecules. sun-way.com.twnih.gov CD measures the differential absorption of left and right circularly polarized light, while ORD measures the change in optical rotation with wavelength. mgcub.ac.inslideshare.net

These chiroptical methods are particularly sensitive to the three-dimensional arrangement of atoms and can detect conformational changes. sun-way.com.tw For this compound derivatives, ORD has been used to help confirm the structure and anomeric configuration of newly synthesized nucleosides. oup.com The characteristic curves, known as Cotton effects, observed in CD and ORD spectra within the absorption bands of a chiral compound, can be used to assign the absolute configuration by comparing them to known compounds. slideshare.net While X-ray crystallography provides a definitive structure, CD and ORD are valuable for confirming stereochemistry in solution and can be applied even when suitable crystals for X-ray analysis cannot be obtained. sun-way.com.tw

Computational Chemistry and Molecular Dynamics Simulations of this compound and its Interactions.researchgate.net

Computational chemistry and molecular dynamics (MD) simulations are powerful tools used to complement experimental data and provide a dynamic view of molecular structure and interactions. umaryland.edu These methods apply principles of classical or quantum mechanics to model the behavior of molecules over time. youtube.com

For this compound-containing macrolides, molecular modeling has been used to compare solution-state conformations determined by NMR with solid-state structures from X-ray crystallography. idexlab.com MD simulations allow for the study of conformational equilibria and the flexibility of the macrolide ring system.

Prediction of Conformational Preferences and Intermolecular Contacts

Studies combining NMR and molecular modeling have revealed that in solution, macrolides like oleandomycin (B1677203) exist in an equilibrium of conformations. idexlab.com The dominant conformation of the lactone ring is often a "folded-out" shape, with the this compound and D-desosamine sugars maintaining their chair forms. idexlab.com The relative orientation of these sugars is a key distinguishing feature among different macrolides. nih.gov For instance, in some conformations, the desosamine unit is oriented nearly perpendicular to the macrocycle, while in others, it lies in the same plane. idexlab.com In another conformation, the cladinose unit itself can be lifted above the macrocycle. idexlab.com

The conformational freedom of the sugar moieties is also a significant factor. 13C NMR relaxation measurements have shown that the desosamine sugar generally possesses more conformational freedom than the this compound sugar. rsc.org This is consistent with energy calculations based on crystal structures. rsc.org Inter-residue hydrogen bonds, as seen in roxithromycin, can reduce the rotational freedom of the entire macrolactone ring, which in turn restricts the motions of both the desosamine and cladinose sugars. idexlab.com

Intermolecular contacts between the this compound moiety and its binding partners are critical for biological function. When macrolides bind to the bacterial ribosome, the cladinose sugar establishes specific interactions. Saturation Transfer Difference (STD) NMR spectroscopy has been used to identify the parts of macrolide antibiotics in close contact with proteins and ribosomes. idexlab.commdpi.com These studies have shown that cladinose is one of the common structural moieties of 15-membered macrolides that are in intimate contact with the ribosome. mdpi.com In the context of the ribosome, the cladinose sugar can be immersed in a polar pocket. sci-hub.se The importance of this interaction is highlighted by the fact that structural changes in the cladinose moiety can significantly impact ribosomal binding and antibacterial activity. mdpi.com For example, the inversion of stereochemistry at C-5″ of cladinose in an azithromycin analogue led to reduced hydrophobic interactions with the ribosome. mdpi.com

The table below summarizes key NMR findings related to the conformational analysis of this compound in different molecular contexts.

| Technique | Molecule Studied | Key Findings Regarding this compound |

| ¹H and ¹³C NMR, nOe | Erythromycin A | The major solution conformation is very similar to the crystalline state conformation A. rsc.org A minor conformation exists in equilibrium, involving a reorganization of the macrocyclic lactone ring. rsc.org |

| ¹H and ¹³C NMR Relaxation (T1) | Roxithromycin | Inter-residue hydrogen bonds reduce the rotational freedom of the cladinose and desosamine sugars. idexlab.com |

| NMR and Molecular Modeling | Oleandomycin and derivatives | This compound adopts a usual chair conformation, while the lactone ring exists in a dominant folded-out conformation. idexlab.com |

| nOe Spectroscopy | Azithromycin analogue and its epimer | In the analogue, cladinose is in a typical chair conformation. In the epimer, it flips to an inverted chair, altering intermolecular contacts. mdpi.com |

| Saturation Transfer Difference (STD) NMR | Azithromycin, Oleandomycin | The cladinose sugar is in intimate contact with bovine serum albumin. idexlab.com |

Ligand Docking and Binding Energy Calculations

Computational methods such as ligand docking and binding energy calculations are powerful tools for predicting and analyzing the interactions of this compound-containing molecules with their biological targets. These methods complement experimental data from X-ray crystallography and NMR, providing a more detailed and dynamic picture of molecular recognition.

Docking studies of macrolide antibiotics with the bacterial ribosome have provided significant insights into the role of this compound in binding. These studies show that macrolides bind within the nascent polypeptide exit tunnel (NPET) of the large ribosomal subunit. asm.orgresearchgate.net The this compound sugar, along with the D-desosamine sugar, plays a crucial role in orienting the antibiotic within this tunnel. asm.orgscirp.org

The binding of macrolides is a multi-step process that can involve conformational changes in both the ligand and the receptor. The this compound moiety contributes to the binding affinity through various non-covalent interactions, including hydrophobic and van der Waals forces. mdpi.com For instance, in the docked structure of josamycin, the this compound group is immersed in a polar pocket of the C-terminal loop, interacting with the side chains of specific amino acid residues. sci-hub.se

The development of ketolides, a class of macrolides where the this compound at the C-3 position is replaced by a keto group, underscores the importance of this sugar's structural contribution. scirp.orgscirp.org While the cladinose moiety is important for the activity of many macrolides, its removal and replacement can lead to derivatives with improved properties, such as enhanced stability and activity against resistant bacterial strains. scirp.orgscirp.org Docking studies of ketolides like CEM-101 show that while the positioning of the lactone ring and desosamine sugar is similar to that of cladinose-containing macrolides, the absence of cladinose allows for different interactions and can provide more freedom for the desosamine sugar to move, which may help in overcoming certain resistance mechanisms. asm.org

The following table presents a summary of findings from docking and binding energy studies involving this compound-containing macrolides.

| Molecule(s) | Target | Method | Key Findings Related to this compound |

| Josamycin | Bacterial Ribosome | Molecular Docking | The this compound group is immersed in a polar pocket lined by the side chains of Arg372, Arg106, and Glu374. sci-hub.se |

| Erythromycin, Azithromycin | Bacterial Ribosome | X-ray Crystallography, Docking | The cladinose sugar is in a low-energy chair conformation both in the free state and when complexed with the ribosome. mdpi.com It contributes to the hydrophobic interactions within the ribosomal tunnel. mdpi.com |

| CEM-101 (a ketolide) | E. coli Ribosome | X-ray Crystallography, Docking | The absence of the C-3 cladinose provides the desosamine sugar with more freedom to move, which may help to avoid steric clashes in resistant ribosomes. asm.org |

| Cladinose-containing macrolides | Macrolide Phosphotransferase (Mph) enzymes | Ancestral Sequence Reconstruction, Protein Engineering, Enzyme Assays | Mutations in the enzyme increased the catalytic rate towards cladinose-containing macrolides, rather than significantly improving binding affinity. nih.gov |

Mechanistic Contribution of L Cladinose to Macrolide Bioactivity

Role of L-Cladinose in Ribosomal Binding and Inhibition of Protein Synthesis

Macrolide antibiotics exert their antibacterial effect by binding to the 50S ribosomal subunit and inhibiting protein synthesis. nih.govmdpi.com They obstruct the passage of the growing polypeptide chain through the nascent peptide exit tunnel (NPET). annualreviews.orgresearchgate.net While the desosamine (B1220255) sugar and the lactone ring are primary contributors to binding, the this compound moiety provides crucial, albeit more subtle, contributions to this process. annualreviews.orgtaylorandfrancis.com

This compound is positioned within the NPET, where it makes specific contacts with the ribosomal RNA (rRNA) that forms the tunnel wall. nih.gov While the desosamine sugar establishes a key hydrogen bond with nucleotide A2058 of the 23S rRNA, the cladinose (B132029) sugar's interactions are less direct but functionally significant. mdpi.comasm.org Structural studies show that when bound to the ribosome, the this compound sugar protrudes toward the Peptidyl Transferase Center (PTC). nih.gov A notable interaction occurs between the 3''-methyl group of the cladinose and the nucleotide C2610 of the 23S rRNA. nih.gov This proximity, at a distance of approximately 3.5 Å, suggests a direct hydrophobic interaction that allows the ribosome to sense the presence and specific placement of the cladinose sugar. nih.gov This interaction is not merely structural; it is part of a sophisticated monitoring system within the ribosome that can trigger programmed translational arrest, a mechanism exploited for the regulation of certain resistance genes. nih.govresearchgate.net

| Interactive Component | Ribosomal Target | Type of Interaction | Significance |

| This compound (3''-methyl group) | C2610 of 23S rRNA | Hydrophobic | Contributes to drug recognition and can trigger programmed ribosome stalling. nih.gov |

| This compound | U2609 of 23S rRNA | Allosteric effect | Influences sensitivity to cladinose-containing macrolides. nih.govresearchgate.net |

| Desosamine (2'-hydroxyl group) | A2058 of 23S rRNA | Hydrogen Bond | Primary anchor for macrolide binding. mdpi.comasm.org |

This table summarizes the key interactions of macrolide sugars with the bacterial ribosome.

The precise chemical structure of this compound, including its methylation and stereochemistry, is critical for its function. This compound is a deoxysugar characterized by a methyl group at the C-3 position. This methylation, along with its specific L-sugar stereochemistry (a ¹C₄ conformation), dictates its orientation within the NPET and its interactions with the ribosome. pnas.org Even minor alterations to the cladinose structure, such as adding a small acetyl group, can negatively impact the antibiotic's ability to induce ribosome stalling, highlighting the importance of its precise atomic arrangement. researchgate.net The stereochemistry at the C-5'' position of the cladinose is also crucial; inversion at this center causes a significant conformational change that diminishes hydrophobic interactions with the ribosome and reduces antimicrobial activity. nih.gov

Specific Interactions within the Peptidyl Transferase Center (PTC) or Nascent Peptide Exit Tunnel (NPET)

Impact of this compound Moiety on Macrolide Molecular Recognition and Receptor Selectivity

The this compound moiety is a key element in the molecular recognition of macrolides by their ribosomal target. pnas.orgmdpi.com The ribosome can discern not only the presence of the sugar but also its specific structure. nih.gov This recognition is fundamental to the drug's primary mode of action and its role in inducing certain cellular responses, such as resistance. For example, the interaction between cladinose and nucleotide C2610 acts as a sensor, allowing the ribosome to distinguish between different types of macrolides. nih.govresearchgate.net This selectivity is evident in how cladinose-containing macrolides can induce the expression of erm resistance genes, a response not triggered by ketolides, which lack this sugar. researchgate.net Therefore, the cladinose moiety acts as a specific determinant for receptor (ribosome) selectivity, influencing not just binding but also downstream regulatory events.

Role of this compound in Cellular Signaling Pathways (Non-Clinical, Mechanistic)

The neutral sugar this compound, a characteristic component of many 14- and 15-membered macrolide antibiotics, plays a significant role in their bioactivity beyond simply contributing to ribosomal binding. scirp.orgnih.gov Mechanistic studies have revealed that the this compound moiety is crucial for the modulation of various intracellular signaling pathways, thereby influencing cellular functions, particularly in inflammatory cells like neutrophils. aai.orgnih.govoup.com Its presence is directly linked to the ability of macrolides to alter critical signaling cascades, such as the phospholipase D (PLD)-phosphatidate phosphohydrolase (PPH) pathway. aai.orgnih.govoup.com

Advanced Analytical Methodologies for the Study of L Cladinose

Chromatographic Techniques for Isolation and Purification of L-Cladinose and its Derivatives

Chromatography is a cornerstone for separating this compound and molecules containing it from complex mixtures, such as fermentation broths, biological matrices, or reaction products. The selection of a specific chromatographic technique is contingent on the physicochemical properties of the analyte and the analytical objective.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely employed technique for the separation, identification, and quantification of this compound-containing compounds. drawellanalytical.com The separation is typically achieved on reversed-phase columns, such as C8 or C18, which separate molecules based on their hydrophobicity. researchgate.net The optimization of HPLC methods for macrolides like erythromycin (B1671065) and its derivatives often involves careful selection of the stationary phase, mobile phase composition (including pH and organic modifiers like acetonitrile), and temperature. core.ac.uk

A variety of detection methods can be coupled with HPLC to analyze these compounds. While this compound itself lacks a strong chromophore for standard ultraviolet (UV) detection, many macrolides can be monitored at low UV wavelengths, such as 205 nm. core.ac.uk For enhanced sensitivity and selectivity, especially for quantifying low concentrations in biological samples, electrochemical detection (ECD) is a powerful alternative. semanticscholar.org The tertiary amino group on the desosamine (B1220255) sugar, often present alongside cladinose (B132029) in macrolides, is electrochemically active and allows for sensitive measurement. semanticscholar.org Other detection methods reported for macrolide analysis include fluorescence and mass spectrometry. semanticscholar.org

| Compound(s) | Column Type | Mobile Phase | Detection Method | Reference |

|---|---|---|---|---|

| Clarithromycin (B1669154) (CLA), Lansoprazole, Amoxicillin | Xterra® RP18 (5 μm, 4.6 × 250 mm) | 25 mM ammonium (B1175870) chloride buffer, acetonitrile (B52724), water (45:45:10 v/v) | Diode Array Detector (DAD) at 205-225 nm | researchgate.net |

| Erythromycin and related substances | Poly(styrene-divinylbenzene) (PS-DVB) | Not specified in abstract | UV | core.ac.uk |

| O-retinoyl-4-O-methyl-l-α,β-L-cladinose | Silica Gel | Ethyl acetate (B1210297) / Hexane (3:7) | Not specified (preparative) | google.com |

| Clarithromycin (CLA) | C8 (5 µm, 100 × 4.6 mm) | Acetonitrile / 0.045M H₃PO₄ (37:63, v/v), pH 6.7 | Electrochemical Detector (ECD) | researchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for analyzing volatile and thermally stable compounds. nih.gov While this compound and its parent macrolides are generally non-volatile, GC-MS becomes highly relevant for the analysis of volatile intermediates in biosynthetic pathways or when the compounds are chemically modified to increase their volatility. Derivatization is a common strategy to make non-volatile sugars amenable to GC analysis.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods

Mass Spectrometry (MS) for Structural Confirmation and Fragment Analysis

Mass spectrometry (MS) is an essential tool for the structural analysis of this compound and its derivatives, providing information on molecular weight and elemental composition. wikipedia.org When coupled with fragmentation techniques, it offers deep insights into the molecular structure.

Tandem mass spectrometry (MS/MS) is used to determine the fragmentation patterns of ions, which provides critical structural information. wikipedia.orgopen.ac.uk In the analysis of macrolide antibiotics, a predominant fragmentation pathway observed during collision-induced dissociation (CID) is the cleavage of the glycosidic bonds linking the sugar moieties to the macrolactone ring. wvu.eduemerypharma.com

For macrolides containing this compound, the neutral loss of the cladinose sugar is a characteristic and diagnostic fragmentation. researchgate.netresearchgate.net For example, in the MS/MS spectrum of erythromycin A, a neutral loss of 158 Da, corresponding to the cladinose moiety, is a dominant feature. wvu.edunsf.gov This cleavage helps to confirm the presence of the cladinose sugar and can be used to pinpoint modifications on the sugar itself versus the aglycone core. wvu.edunsf.gov The resulting fragment ion, which contains the macrolactone ring and the other sugar (typically desosamine), can undergo further fragmentation, such as sequential water losses. researchgate.net

| Parent Compound | Precursor Ion [M+H]⁺ (m/z) | Key Fragmentation Event | Resulting Fragment Ion (m/z) | Reference |

|---|---|---|---|---|

| Erythromycin A | 734.4 | Loss of this compound | 576.4 | wvu.eduresearchgate.netnsf.gov |

| Clarithromycin | 748.0 | Loss of this compound | 590.0 | emerypharma.com |

| Erythromycin B | 718.4 | Loss of this compound | 559.4 | wvu.edu |

| Roxithromycin | 837.5 | Loss of this compound | 679.4 | open.ac.uk |

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically with an error of less than 5 parts per million (ppm). chromatographyonline.com This precision allows for the unambiguous determination of the elemental composition of a molecule. nih.gov HRMS is crucial for confirming the identity of known this compound-containing compounds and for elucidating the structures of novel derivatives, metabolites, or degradation products. semanticscholar.orgcore.ac.uk

By comparing the experimentally measured accurate mass to the theoretical mass calculated from a proposed chemical formula, researchers can confirm the elemental composition of parent ions and their fragments. tesisenred.net This is particularly valuable in metabolomics and degradation studies where unknown products are formed. For instance, HRMS has been used to confirm the empirical formulas of erythromycin degradation products, where modifications might occur on the lactone ring or the this compound sugar itself. semanticscholar.org The combination of LC, with its separation power, and HRMS, with its high mass accuracy and MS/MS capabilities, creates a robust platform for both targeted and non-targeted screening of complex samples for this compound-containing molecules. nih.gov

| Fragment Description | Theoretical Elemental Composition | Theoretical Mass [M+H]⁺ (m/z) | Observed Mass (m/z) | Mass Accuracy (ppm) | Reference |

|---|---|---|---|---|---|

| Erythromycin A after loss of cladinose | C₂₉H₅₄NO₁₀ | 576.3741 | 576.3741 | 0.2 | researchgate.net |

| TP769 (Chlorinated Erythromycin) | C₃₇H₇₀ClN₂O₁₂ | 769.46118 | 769.45966 | -1.97 | tesisenred.netcsic.es |

| TP769 after loss of cladinose | C₂₉H₅₄ClN₂O₈ | 593.35632 | 593.35535 | -1.63 | tesisenred.netcsic.es |

Tandem Mass Spectrometry (MS/MS) for Elucidation of this compound Cleavage Products

Immunoassays for this compound-Containing Macrolides (e.g., ELISA for group determination)

Immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), are highly sensitive and specific methods used for detecting and quantifying substances. msu.ru These assays rely on the principle of antibodies binding to specific antigens. For macrolide antibiotics, immunoassays can be designed for group-specific determination, where an antibody recognizes a common structural feature shared by several related compounds. nih.gov

In the case of 14- and 15-membered macrolides like erythromycin, clarithromycin, and roxithromycin, the this compound and D-desosamine sugars serve as key common epitopes. msu.runih.gov To develop an ELISA, a hapten (a small molecule that can elicit an immune response only when attached to a large carrier such as a protein) is synthesized. For example, a derivative of clarithromycin can be conjugated to a carrier protein like bovine serum albumin (BSA) to generate antibodies in rabbits. msu.ru These antibodies can then be used in a competitive ELISA format to detect macrolides in various samples, including milk, tissue, and water. msu.ruringbio.com The sensitivity of these assays is often very high, with limits of detection (LOD) in the low ng/mL or even pg/mL range. msu.runih.gov

| Target Analyte Group | Common Epitopes | IC₅₀ (ng/mL) | Limit of Detection (LOD) (ng/mL) | Reference |

|---|---|---|---|---|

| 14-membered macrolides (Erythromycin, Clarithromycin, Roxithromycin) | This compound, D-desosamine | 0.13 - 0.2 | 0.02 - 0.03 | msu.runih.gov |

| Azithromycin (B1666446) (15-membered) | D-desosamine (partial recognition) | 1.6 | 0.14 | msu.runih.gov |

| Group-specific (Erythromycin, Clarithromycin, etc.) | This compound, D-desosamine | 0.04 (for Erythromycin) | Up to 0.001 (with volume enhancement) | nih.gov |

Spectroscopic Quantification Methods in Complex Matrices

The accurate quantification of this compound in complex matrices, such as fermentation broths, biological fluids, and environmental samples, presents significant analytical challenges. As a deoxy sugar, this compound lacks a strong native chromophore, rendering direct UV-Vis spectrophotometry insensitive for trace-level detection. core.ac.ukjmaterenvironsci.com Furthermore, the matrix itself often contains a multitude of interfering compounds. Consequently, advanced spectroscopic and spectrometric methods, typically coupled with high-efficiency chromatographic separations, are required for selective and sensitive quantification. These methodologies are essential for monitoring production processes in biotechnology, performing pharmacokinetic studies, and assessing environmental fate.

The primary strategies for quantification involve hyphenated techniques that link the separation power of liquid chromatography with highly sensitive detection technologies like mass spectrometry and pulsed amperometric detection. While methods like Nuclear Magnetic Resonance (NMR) spectroscopy are unparalleled for structural elucidation, their application in quantifying low-concentration analytes in complex mixtures is limited by inherently lower sensitivity compared to mass spectrometry-based approaches. ula.ve

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become the gold standard for the quantification of this compound-containing macrolides, and by extension, serves as a powerful proxy method for the sugar itself when analyzing the intact molecule. This technique offers exceptional sensitivity and selectivity by separating the analyte from matrix components chromatographically before using mass-to-charge ratio (m/z) for detection and fragmentation for confirmation.

Research Findings: In typical applications, samples such as human plasma or fermentation broth undergo a preparation step, commonly protein precipitation (PP) with acetonitrile or methanol (B129727), or liquid-liquid extraction (LLE), to remove major interferences. frontiersin.orgcore.ac.uk An isotopically labeled internal standard (IS), such as clarithromycin-¹³C-d₃, is often added to correct for matrix effects and variations during sample processing and injection. core.ac.uk

Chromatographic separation is achieved using reverse-phase columns (e.g., C18) with a mobile phase gradient of an organic solvent (acetonitrile or methanol) and an aqueous buffer (e.g., ammonium formate). frontiersin.orgcore.ac.uk Detection is performed using a tandem mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode. Quantification is achieved via multiple reaction monitoring (MRM), where a specific precursor ion of the target analyte is selected and fragmented to produce a characteristic product ion. This transition is highly specific, minimizing interference from co-eluting matrix components. core.ac.uknih.gov

Numerous validated methods for this compound-containing macrolides demonstrate the power of this approach. For instance, a UPLC-MS/MS method for clarithromycin in human plasma achieved a lower limit of quantification (LLOQ) of 0.80 ng/mL from just 100 µL of plasma, with a rapid analysis time of 1.5 minutes. core.ac.uk Another method for azithromycin was validated in a linear range of 0.5-250.0 ng/mL. researchgate.net These methods exhibit high precision and accuracy, with recoveries often exceeding 90%. frontiersin.orgcore.ac.uk

Table 1: Performance of LC-MS/MS Methods for Quantifying this compound-Containing Macrolides in Human Plasma

| Analyte | Matrix | Sample Preparation | LC Column | LLOQ (ng/mL) | Linear Range (ng/mL) | Recovery (%) | Reference |

|---|---|---|---|---|---|---|---|

| Clarithromycin | Human Plasma | Liquid-Liquid Extraction | Acquity UPLC BEH C18 | 0.80 | 0.80 - 1600 | 96.2 | core.ac.uk |

| Azithromycin | Human Plasma | Liquid-Liquid Extraction | Symmetry C18 | 0.5 | 0.5 - 250.0 | Not Reported | researchgate.net |

| Azithromycin | Human Plasma | Protein Precipitation | BEH C18 | Not Specified | Not Specified | 89.1 - 112.4 (Accuracy) | frontiersin.org |

| Multiple Antibiotics | Human Plasma | Protein Precipitation | Acquity BEH C18 | 0.1 - 1.0 | Various | 95 - 114 (Accuracy) | nih.govscienceopen.com |

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

While LC-MS/MS quantifies the intact macrolide, HPAEC-PAD is a superior technique for the direct quantification of carbohydrates, including this compound, especially after hydrolysis from the parent molecule. This method is highly effective for analyzing analytes that lack a UV chromophore. chromatographytoday.com

Research Findings: HPAEC takes advantage of the weakly acidic nature of hydroxyl groups on carbohydrates. chromatographytoday.com At a high pH (typically >12), the hydroxyl groups deprotonate, forming oxyanions. These negatively charged sugar anions can be separated with high resolution on a strong anion-exchange column. creative-biolabs.comnih.gov

Following separation, the analytes are quantified using Pulsed Amperometric Detection (PAD). PAD is a highly sensitive electrochemical technique where a series of potential pulses are applied to a gold or platinum electrode. These pulses first oxidize the analyte on the electrode surface, generating a current proportional to its concentration, and subsequent pulses clean and reactivate the electrode surface, ensuring a consistently sensitive response. nih.gov This detection method is direct, eliminating the need for derivatization, and can achieve detection limits in the low picomole range. creative-biolabs.com HPAEC-PAD is routinely used for monosaccharide analysis of therapeutic glycoproteins and for profiling sugars in complex samples like honey, demonstrating its robustness for complex matrices. nih.govmdpi.com

Table 2: Typical Performance Characteristics of HPAEC-PAD for Carbohydrate Analysis

| Analyte Type | Matrix | Detection Principle | Typical LOD | Key Advantage | Reference |

|---|---|---|---|---|---|

| Monosaccharides | Glycoprotein Hydrolysate | Electrochemical Oxidation | Low pmol (e.g., 0.2-0.3 pmol) | Direct detection, no derivatization | nih.govnih.gov |

| Oligosaccharides | Honey, Biological Extracts | Electrochemical Oxidation | ~10-100 pmol | High resolution of isomeric sugars | mdpi.com |

| Neutral & Charged Sugars | General Carbohydrate Mixtures | Electrochemical Oxidation | Sub-picomole to femtomole levels | Excellent signal-to-noise ratio | creative-biolabs.com |

Other Relevant Spectroscopic Methods

While LC-MS/MS and HPAEC-PAD are primary choices, other methods have been applied, though often with limitations.

HPLC with UV-Vis Detection (HPLC-UV): This is a widely available technique but suffers from low sensitivity for macrolides due to their poor UV absorbance, making it unsuitable for trace quantification in complex matrices like biological fluids. core.ac.ukacademicoa.com

Fourier Transform Infrared (FT-IR) Spectroscopy: FT-IR has been used to quantify erythromycin in solid pharmaceutical formulations (tablets). arabjchem.org The method involves creating a calibration curve based on the absorbance of a characteristic peak (e.g., the lactone carbonyl stretch) in KBr pellets. While simple and solvent-free, it lacks the sensitivity and selectivity required for analysis in solution-based complex matrices like fermentation broth. arabjchem.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the definitive structural elucidation of this compound and its parent macrolides. However, quantitative NMR (qNMR) is limited by its low sensitivity, typically requiring analyte concentrations in the millimolar (mM) range, which is orders of magnitude higher than what is found in many biological or environmental samples. ula.ve

Future Research Directions and Emerging Applications of L Cladinose in Chemical Science

Chemoenzymatic and Biosynthetic Approaches for Novel L-Cladinose Containing Molecules